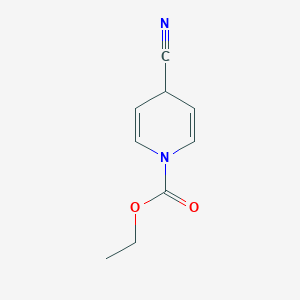

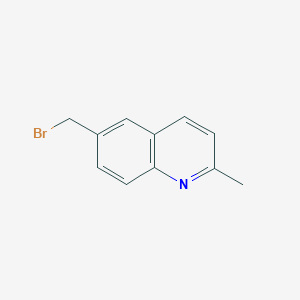

![molecular formula C11H8N4O B115598 2-丙烯酰胺,2-氰基-3-(1H-吡咯并[2,3-B]吡啶-3-基)- CAS No. 157561-90-5](/img/structure/B115598.png)

2-丙烯酰胺,2-氰基-3-(1H-吡咯并[2,3-B]吡啶-3-基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

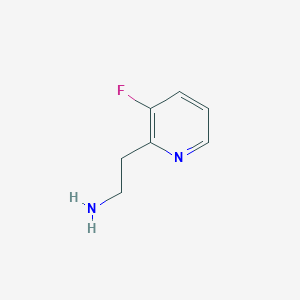

“2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-” is a chemical compound that has been studied for its potential medicinal properties . It has been discovered as a potent type II CDK8 inhibitor, which exhibited potent kinase activity and could significantly inhibit tumor growth in xenografts of colorectal cancer .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolo[2,3-B]pyridine core. The molecular formula is C11H8N4O .Chemical Reactions Analysis

This compound has been found to exhibit potent kinase activity, with an IC50 value of 48.6 nM . It can target CDK8 to indirectly inhibit β-catenin activity, causing downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 212.20700 and a density of 1.447g/cm3 . The boiling point is 578.5ºC at 760 mmHg .科学研究应用

Cancer Therapeutics

Fibroblast Growth Factor Receptor (FGFR) Inhibition: This compound serves as a core structure for derivatives that act as potent inhibitors of FGFR . FGFRs are implicated in various types of cancers, and their abnormal activation is associated with cancer progression. Derivatives of this compound have shown to inhibit the proliferation, migration, and invasion of cancer cells, such as breast cancer 4T1 cells .

Kinase Inhibition

Targeting Kinase Pathways: The pyrrolopyridine moiety is crucial in the synthesis of kinase inhibitors . Kinases are enzymes that play a significant role in signal transduction pathways, and their dysregulation is linked to diseases like cancer. Compounds with this structure have been found to exhibit kinase inhibitory activity, which is valuable for developing new treatments .

Antimicrobial Activity

Development of Antimicrobial Agents: Nitrogen-containing heterocycles like pyrrolopyridine derivatives have been employed in creating compounds with antimicrobial properties . These compounds can potentially be used to treat bacterial, fungal, and viral infections, addressing the growing concern of antimicrobial resistance .

Anti-Inflammatory Agents

Synthesis of Anti-Inflammatory Drugs: The structural framework of pyrrolopyridine is also explored for its anti-inflammatory potential . Anti-inflammatory drugs are crucial in managing conditions like arthritis, and derivatives of this compound could lead to new therapeutic options .

Antiviral Research

Inhibiting Viral Replication: The compound’s derivatives have shown promise in antiviral research, where they may inhibit the replication of viruses . This is particularly important in the development of treatments for diseases caused by viruses, including emerging infectious diseases .

Drug Discovery and Development

Lead Compound Optimization: The low molecular weight and potent activity of pyrrolopyridine derivatives make them appealing lead compounds in drug discovery . They provide a foundation for subsequent optimization and development into drugs that can be used to treat various diseases .

作用机制

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound appears to inhibit this process, thereby reducing the activity of FGFRs .

Biochemical Pathways

The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in a variety of cellular processes, including cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .

Result of Action

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .

属性

IUPAC Name |

(E)-2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-5-7(10(13)16)4-8-6-15-11-9(8)2-1-3-14-11/h1-4,6H,(H2,13,16)(H,14,15)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMDSHREIXZDSV-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2C=C(C#N)C(=O)N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(NC=C2/C=C(\C#N)/C(=O)N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

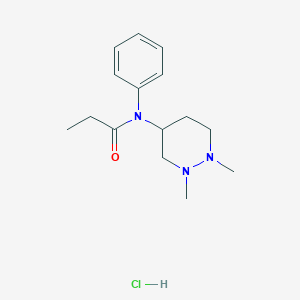

![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)

![[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B115539.png)